Technical Guide: Physicochemical Properties of 1-Fluoro-4-isocyanobenzene
Technical Guide: Physicochemical Properties of 1-Fluoro-4-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties of 1-Fluoro-4-isocyanobenzene (CAS Number: 24075-34-1). Due to the limited availability of experimentally determined data in peer-reviewed literature, this document primarily presents computed properties and general experimental methodologies. A notable scarcity of detailed experimental protocols for the synthesis and characterization of this specific isocyanide exists, alongside a lack of documented involvement in specific biological signaling pathways. This guide aims to consolidate the existing information and provide a foundation for future research and application.
Introduction
1-Fluoro-4-isocyanobenzene, an aromatic isocyanide, is a fluorinated organic compound with potential applications in organic synthesis and materials science. The presence of the isocyano group (-N≡C) imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules. The fluorine substituent can influence the electronic properties and metabolic stability of resulting compounds, a feature of interest in medicinal chemistry and drug development. This document outlines the known physicochemical characteristics of this compound.
Physicochemical Properties
Quantitative data for 1-Fluoro-4-isocyanobenzene is sparse, with most available information being computationally predicted. A summary of these properties is presented in Table 1. It is crucial to distinguish this compound from its more commonly studied isomer, 1-fluoro-4-isocyanatobenzene (CAS 1195-45-5).
Table 1: Physicochemical Properties of 1-Fluoro-4-isocyanobenzene
| Property | Value | Source |
| Molecular Formula | C₇H₄FN | PubChem[1] |
| Molecular Weight | 121.11 g/mol | PubChem[1] |
| Physical State | Liquid | Sigma-Aldrich |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | |
| Density | No experimental data available | |
| Solubility | No experimental data available | |
| XLogP3 | 2.1 | PubChem[1] |
Experimental Protocols
Synthesis of Aryl Isocyanides
A common method for the synthesis of aryl isocyanides is the dehydration of the corresponding formamide. This reaction is typically carried out using a variety of dehydrating agents.
General Protocol for the Synthesis of Aryl Isocyanides from Formamides:
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The corresponding N-arylformamide is dissolved in a suitable aprotic solvent (e.g., dichloromethane, toluene).
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A dehydrating agent (e.g., phosphorus oxychloride, phosgene, or a Burgess-type reagent) is added, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproducts.
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The reaction mixture is typically stirred at a controlled temperature (ranging from 0 °C to reflux) and monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the reaction is quenched, and the product is isolated through an aqueous workup.
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Purification of the isocyanide is generally achieved by distillation or column chromatography.
A more recent and safer method involves the reaction of primary amines with in situ generated difluorocarbene.[2]
Determination of Melting Point
For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.
General Protocol for Melting Point Determination (Capillary Method):
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A small amount of the crystalline solid is packed into a capillary tube, sealed at one end.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Determination of Boiling Point
For liquid compounds, the boiling point is a key physical constant.
General Protocol for Boiling Point Determination (Microscale Method): [3][4][5][6]
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A small volume of the liquid is placed in a small test tube or fusion tube.
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A capillary tube, sealed at one end, is inverted and placed into the liquid.
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The assembly is heated in a heating block or Thiele tube.[7]
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The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.
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The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Reactivity and Potential Workflows
While specific signaling pathways involving 1-Fluoro-4-isocyanobenzene are not documented, the reactivity of the aryl isocyanide functional group is well-established. Isocyanides can participate in a variety of reactions, most notably multicomponent reactions such as the Passerini and Ugi reactions.[8][9][10] These reactions are powerful tools for the rapid generation of molecular diversity.
A logical experimental workflow for researchers interested in utilizing 1-Fluoro-4-isocyanobenzene would involve its synthesis followed by its application in a multicomponent reaction to generate a library of novel compounds.
Caption: A general workflow for the synthesis of 1-Fluoro-4-isocyanobenzene and its subsequent use in a Ugi multicomponent reaction.
Conclusion
1-Fluoro-4-isocyanobenzene represents a potentially valuable, yet understudied, chemical entity. The compilation of its computed physicochemical properties provides a starting point for its further investigation. A significant opportunity exists for researchers to contribute to the field by determining the experimental values for its core properties, developing detailed and optimized synthetic protocols, and exploring its reactivity in various synthetic transformations. Such studies will be instrumental in unlocking the full potential of this compound in drug discovery and materials science.
References
- 1. 1-Fluoro-4-isocyanobenzene | C7H4FN | CID 2734801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. byjus.com [byjus.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. researchgate.net [researchgate.net]
- 9. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]
